molecular formula C10H11ClO2 B2746968 3-(3-Chloro-4-methylphenyl)propanoic acid CAS No. 878466-41-2

3-(3-Chloro-4-methylphenyl)propanoic acid

Cat. No.: B2746968
CAS No.: 878466-41-2
M. Wt: 198.65
InChI Key: QJDLNVLYXJZKAQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)propanoic acid: is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propanoic acid, where the propanoic acid moiety is substituted with a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-methylphenyl)propanoic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of 3-chloro-4-methylbenzene with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Hydrolysis: The resulting intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of this compound derivatives with higher oxidation states.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-(3-Chloro-4-methylphenyl)propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the effects of chloro-substituted aromatic acids on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and analgesic properties. Research is ongoing to explore its efficacy and safety in medical applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)propanoic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The chloro and methyl groups on the aromatic ring can influence the compound’s binding affinity and specificity. The propanoic acid moiety may interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the methyl group.

    3-(3-Methylphenyl)propanoic acid: Similar structure but lacks the chloro group.

    3-(4-Methoxyphenyl)propanoic acid: Similar structure but has a methoxy group instead of a chloro group.

Uniqueness: 3-(3-Chloro-4-methylphenyl)propanoic acid is unique due to the presence of both chloro and methyl groups on the aromatic ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from its analogs.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDLNVLYXJZKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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